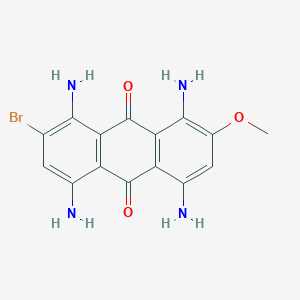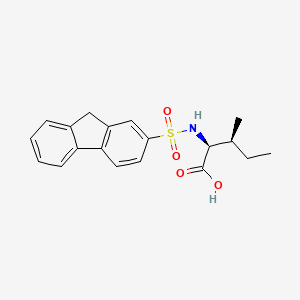
N-(9H-Fluorene-2-sulfonyl)-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structure:
- It belongs to the class of sulfonyl chlorides and contains a fluorene core.
- The compound is used in various scientific applications due to its unique properties.
N-(9H-Fluorene-2-sulfonyl)-L-isoleucine: C13H9ClO2S
.Métodos De Preparación
Synthetic Routes: One common synthetic route involves the reaction of (CAS Number: 13354-17-1) with L-isoleucine. The sulfonyl chloride reacts with the amino group of L-isoleucine, resulting in the formation of the target compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) as a catalyst.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in peptide synthesis and modification.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Studied for its role in enzyme inhibition and drug development.
Industry: Applied in the synthesis of bioactive compounds.
Mecanismo De Acción
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes or receptors) due to its sulfonyl group.
- Further research is needed to elucidate the precise pathways and interactions.
Comparación Con Compuestos Similares
Similar Compounds: Other sulfonyl chlorides and sulfonamides.
Uniqueness: The fluorene core and the L-isoleucine moiety make it distinct from other compounds in this class.
Propiedades
Número CAS |
56211-82-6 |
|---|---|
Fórmula molecular |
C19H21NO4S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-(9H-fluoren-2-ylsulfonylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C19H21NO4S/c1-3-12(2)18(19(21)22)20-25(23,24)15-8-9-17-14(11-15)10-13-6-4-5-7-16(13)17/h4-9,11-12,18,20H,3,10H2,1-2H3,(H,21,22)/t12-,18-/m0/s1 |
Clave InChI |
BVNTZHOBSBWYQK-SGTLLEGYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
SMILES canónico |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



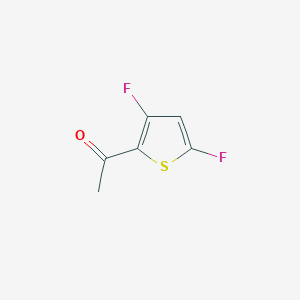
![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)

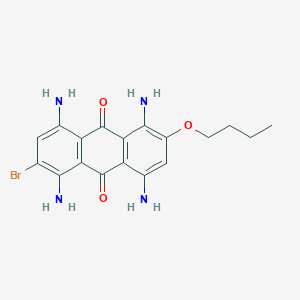

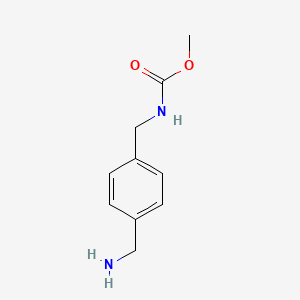

![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
